4-(2-Fluoro-3-methylphenyl)piperidine
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Overview
Description
4-(2-Fluoro-3-methylphenyl)piperidine is an organic compound with the molecular formula C12H16FN It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-3-methylphenyl)piperidine typically involves the reaction of 2-fluoro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Fluoro-3-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
4-(2-Fluoro-3-methylphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-methylphenyl)piperidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to the modulation of biological pathways and the exertion of pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine used in various chemical syntheses.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar applications in medicinal chemistry.
Piperine: An alkaloid found in black pepper with various pharmacological properties.
Uniqueness: 4-(2-Fluoro-3-methylphenyl)piperidine is unique due to the presence of the fluorinated phenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
1044773-84-3 |
---|---|
Molecular Formula |
C12H16FN |
Molecular Weight |
193.26 g/mol |
IUPAC Name |
4-(2-fluoro-3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-3-2-4-11(12(9)13)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 |
InChI Key |
NDDXPNQJZSDZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCNCC2)F |
Origin of Product |
United States |
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